![molecular formula C18H18N6O3S B2721560 2-[[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone CAS No. 891122-51-3](/img/structure/B2721560.png)
2-[[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone” is a complex organic molecule. It has a molecular formula of C13H10N6O3S and an average mass of 330.322 Da . The molecule contains several functional groups, including a nitrophenyl group, a triazolopyridazine ring, and a sulfanyl group attached to a piperidine ring .
Applications De Recherche Scientifique
Anti-Diabetic Applications
The compound is a part of a family synthesized for their potential as anti-diabetic medications, particularly through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. These compounds exhibit excellent antioxidant and insulinotropic activity, suggesting their utility in managing diabetes mellitus. The synthesis process and evaluation of these derivatives highlight their promising therapeutic potential in diabetes treatment through enhancing insulin secretion and providing antioxidant benefits (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anti-Asthmatic and Anti-Inflammatory Activities
Another research avenue explores its role in synthesizing compounds with the ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction, indicating potential anti-asthmatic activities. These findings suggest its utility in developing treatments for asthma and other respiratory diseases, demonstrating the compound's versatility in drug development for respiratory conditions (Kuwahara, Kawano, Kajino, Ashida, & Miyake, 1997).
Antimicrobial and Antioxidant Properties
Further studies have synthesized novel derivatives showing significant antimicrobial activity against various microorganisms, including bacteria and fungi. This suggests its potential in developing new antimicrobial agents. Additionally, some derivatives have demonstrated notable antioxidant activity, indicating their potential use in combating oxidative stress-related diseases (Suresh, Lavanya, & Rao, 2016).
Potential in Antitumor Therapies
The compound's derivatives have also been explored for their antitumor activities, indicating its potential application in cancer treatment. These studies provide a foundation for further research into the compound's utility in oncology, highlighting the broad spectrum of its therapeutic applications (Lunt, Newton, Smith, Stevens, Stevens, Straw, Walsh, Warren, Fizames, & Lavelle, 1987).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Similar compounds have been found to intercalate dna , suggesting that this compound may also interact with DNA or other cellular components to exert its effects.
Biochemical Pathways
Based on the diverse pharmacological activities of similar compounds , it can be inferred that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities , suggesting that this compound may have a variety of molecular and cellular effects.
Propriétés
IUPAC Name |
2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c25-17(22-9-2-1-3-10-22)12-28-18-20-19-16-8-7-15(21-23(16)18)13-5-4-6-14(11-13)24(26)27/h4-8,11H,1-3,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCOKCHRNHCWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2721477.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2721478.png)
![1-Methyl-3-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2721480.png)
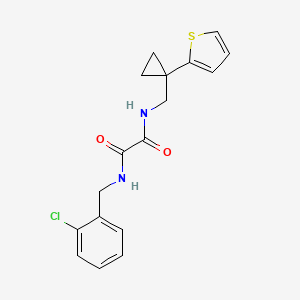
![N-[4-[2-(Methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2721486.png)
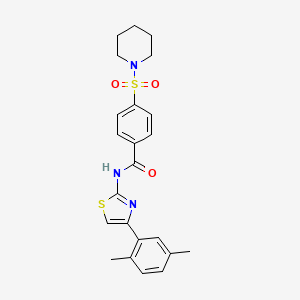
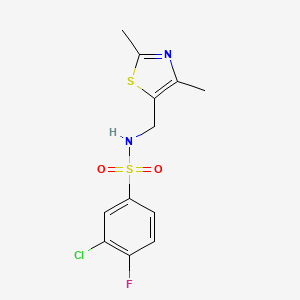

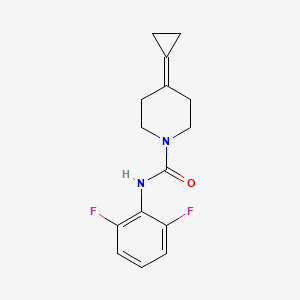
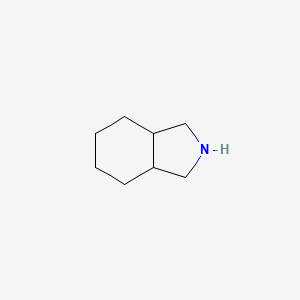
![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2721495.png)
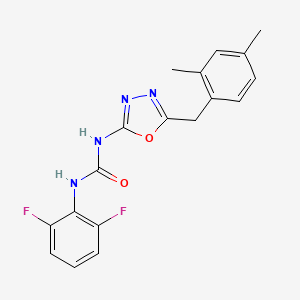

![4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2721499.png)